molecular formula C11H9ClN2 B13126128 2-Chloro-5-methyl-3,3'-bipyridine

2-Chloro-5-methyl-3,3'-bipyridine

Cat. No.: B13126128
M. Wt: 204.65 g/mol
InChI Key: VWGGHXOGXBCYQJ-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3,3’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-chloro-5-methylpyridine with a suitable boronic acid derivative in the presence of a palladium catalyst . Another method is the Ullmann coupling reaction, which involves the homocoupling of 2-chloro-5-methylpyridine in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of 2-Chloro-5-methyl-3,3’-bipyridine often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3,3’-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2-Chloro-5-methyl-3,3’-bipyridine.

    Reduction: Amine derivatives of 2-Chloro-5-methyl-3,3’-bipyridine.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3,3’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes. These complexes can then participate in various catalytic processes. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-3,3’-bipyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-5-methyl-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H9ClN2/c1-8-5-10(11(12)14-6-8)9-3-2-4-13-7-9/h2-7H,1H3

InChI Key

VWGGHXOGXBCYQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C2=CN=CC=C2

Origin of Product

United States

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